molecular formula C16H22N2O3 B596003 1-Boc-4-(3-Formylphenyl)piperazine CAS No. 1257849-25-4

1-Boc-4-(3-Formylphenyl)piperazine

Cat. No.: B596003
CAS No.: 1257849-25-4
M. Wt: 290.363
InChI Key: WAZWDNBEXXXPQA-UHFFFAOYSA-N
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Description

1-Boc-4-(3-Formylphenyl)piperazine is a chemical compound with the molecular formula C16H22N2O3 and a molecular weight of 290.36 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is often used as a building block in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a formyl group attached to the phenyl ring.

Preparation Methods

The synthesis of 1-Boc-4-(3-Formylphenyl)piperazine typically involves multiple steps. One common method starts with the reaction of piperazine with a chlorinating agent to produce di(2-chloroethyl)amine. This intermediate is then subjected to Boc protection, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents like toluene and reagents such as potassium carbonate and diisopropyl ether .

Chemical Reactions Analysis

1-Boc-4-(3-Formylphenyl)piperazine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and trifluoroacetic acid for Boc deprotection. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-4-(3-Formylphenyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-4-(3-Formylphenyl)piperazine involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the Boc group provides steric protection during chemical transformations. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and reactivity .

Comparison with Similar Compounds

1-Boc-4-(3-Formylphenyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

tert-butyl 4-(3-formylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-7-17(8-10-18)14-6-4-5-13(11-14)12-19/h4-6,11-12H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZWDNBEXXXPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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